7-(Difluoromethoxy)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethoxy)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a difluoromethoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-amino-4-fluoropyridine and acetylene in the presence of a copper complex and a peroxide, yielding the desired compound with a high yield .
Industrial Production Methods: Industrial production of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups at the 7th position .
Scientific Research Applications
7-(Difluoromethoxy)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as MARK4, leading to anti-cancer effects . The compound’s ability to modulate various biological pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 7-Methylimidazo[1,2-a]pyridine
- 2-(2-Naphthyl)imidazo[1,2-a]pyridine
Comparison: Compared to these similar compounds, 7-(Difluoromethoxy)imidazo[1,2-a]pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C8H6F2N2O |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
7-(difluoromethoxy)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-3-12-4-2-11-7(12)5-6/h1-5,8H |
InChI Key |
CVWLYMFJRZWZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C=C1OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.